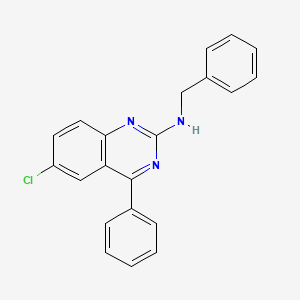

N-benzyl-6-chloro-4-phenyl-2-quinazolinamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives involves multiple steps, starting from basic building blocks to complex structures. For instance, a rapid synthetic method has been established for compounds exhibiting potential biological activities, involving steps such as substitution with phenylamine, nucleophilic substitution reactions, and reduction reactions, optimized to enhance yield and purity (Ouyang et al., 2016). Such synthetic approaches highlight the versatility and adaptability of methods to obtain quinazoline derivatives.

Molecular Structure Analysis

Quinazoline derivatives' molecular structure is characterized by single-crystal X-ray diffraction, revealing their complex geometry and confirming their synthesized structures. For example, studies have presented diverse substituted iminoquinazolines, with their structure confirmed through this technique, indicating the precision in structural determination essential for understanding their chemical behavior (Quintero et al., 2015).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, demonstrating a range of reactivities and functional group transformations. For example, iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines have been developed, showcasing the formation of 2-aryl/heteroaryl quinazolines through a novel approach involving oxidative trapping of ammonia and intramolecular cyclization (Gopalaiah et al., 2017). Such reactions emphasize the chemical versatility and potential for generating diverse quinazoline derivatives.

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting points, and crystalline form, are crucial for their application in various fields. Studies involving crystal structure and Hirshfeld surface analysis provide detailed insights into the intermolecular interactions and stability of these compounds, which are vital for their practical applications (Kumar et al., 2018).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including reactivity towards various reagents, stability under different conditions, and their behavior in chemical reactions, are influenced by their molecular structure. The efficient synthesis of 2-aryl quinazolines through benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO, without metals or additives, illustrates the innovative approaches to modifying chemical properties for specific outcomes (Han et al., 2011).

未来方向

Quinazolinones and their derivatives have been the subject of significant research due to their wide range of biological activities . Future research may focus on exploring the potential of “N-benzyl-6-chloro-4-phenyl-2-quinazolinamine” and similar compounds in various therapeutic applications, particularly as anticancer agents .

作用机制

Target of Action

N-benzyl-6-chloro-4-phenylquinazolin-2-amine, also known as N-benzyl-6-chloro-4-phenyl-2-quinazolinamine, is a quinazoline derivative . Quinazoline derivatives have been widely applied in the development of drug candidates due to the wide range of pharmacological effects they present, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . .

Mode of Action

Quinazoline derivatives, in general, are known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Quinazoline derivatives, in general, have been shown to have antiproliferative activity against various cancer cell lines .

属性

IUPAC Name |

N-benzyl-6-chloro-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3/c22-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)25-21(24-19)23-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQZEJUVVSQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-chloro-4-phenylquinazolin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)

![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)

![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)

![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)

![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)